4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide, also known as ETPC, is a pyrrole derivative that has been widely studied for its potential applications in scientific research. ETPC is a small molecule that can easily penetrate cell membranes, making it a promising tool for studying the mechanisms of various cellular processes.
Mechanism Of Action
The mechanism of action of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide involves its ability to interact with specific proteins and modulate their activity. 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cellular signaling pathways. By binding to this domain, 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide can modulate the activity of Grb2 and downstream signaling pathways.
Biochemical And Physiological Effects
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of protein activity, the regulation of gene expression, and the induction of apoptosis in cancer cells. 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide in lab experiments is its ability to easily penetrate cell membranes, allowing for the study of intracellular processes. Additionally, 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide is a small molecule that can be easily synthesized, making it a cost-effective tool for scientific research. However, one limitation of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide is its specificity for certain proteins, which may limit its usefulness in certain research applications.
Future Directions
There are several potential future directions for the study of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide, including the investigation of its effects on other cellular processes and the development of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide-based therapeutics for the treatment of various diseases. Additionally, the development of new synthesis methods for 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide may allow for the creation of novel derivatives with enhanced activity and specificity.
Synthesis Methods
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpyrrole with N,N,3-trimethyl-2-chloroacetylamine, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 4-ethylpyrrole with N,N,3-trimethyl-2-aminoacetyl chloride, followed by cyclization of the intermediate.
Scientific Research Applications
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, the investigation of cellular signaling pathways, and the analysis of gene expression. 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been shown to bind to specific proteins and modulate their activity, making it a valuable tool for studying protein function.
properties
CAS RN |
100780-45-8 |
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Product Name |
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide |
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-5-8-6-11-9(7(8)2)10(13)12(3)4/h6,11H,5H2,1-4H3 |
InChI Key |
SQROLLJSUVVEDR-UHFFFAOYSA-N |
SMILES |
CCC1=CNC(=C1C)C(=O)N(C)C |
Canonical SMILES |
CCC1=CNC(=C1C)C(=O)N(C)C |
synonyms |
1H-Pyrrole-2-carboxamide,4-ethyl-N,N,3-trimethyl-(9CI) |
Origin of Product |
United States |
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